molecular formula C10H16Sn B8570748 Stannane, trimethyl(3-methylphenyl)- CAS No. 937-01-9

Stannane, trimethyl(3-methylphenyl)-

Cat. No.: B8570748
CAS No.: 937-01-9
M. Wt: 254.94 g/mol
InChI Key: KWGXEOLVIDRMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stannane, trimethyl(3-methylphenyl)- is a useful research compound. Its molecular formula is C10H16Sn and its molecular weight is 254.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stannane, trimethyl(3-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, trimethyl(3-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

937-01-9

Molecular Formula

C10H16Sn

Molecular Weight

254.94 g/mol

IUPAC Name

trimethyl-(3-methylphenyl)stannane

InChI

InChI=1S/C7H7.3CH3.Sn/c1-7-5-3-2-4-6-7;;;;/h2-3,5-6H,1H3;3*1H3;

InChI Key

KWGXEOLVIDRMDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)[Sn](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 21.5 g (100 mmol) trimethyltin chloride in 500 mL THF at -35° C. was added 113 mL (113 mmol) 1.0M p-tolylmagnesium bromide over 3 minutes. The mixture was allowed to warm to RT and stir for 1 hour after which time was added saturated aqueous ammonium chloride. The mixture was extracted three times with ether. The comined organic material was washed with brine, was dried over MgSO4, was stripped of solvent in vacuo, then was distilled at 0.1 Torr with the title compound distilling between 66°-74° C. The bitolyl remaining in the still pot crystallized upon cooling. The title compound was isolated as a clear, shiny liquid, 25.4 (92% yield).
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.